molecular formula C22H23NO6S B2384094 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 946264-76-2

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2384094
CAS No.: 946264-76-2
M. Wt: 429.49
InChI Key: GYBMAOAYNGDWPH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that features a furan ring, a sulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves the reaction of a sulfonyl chloride with an amine or alcohol in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate or as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide depends on its specific application:

    Biological activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.

    Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(4-methoxyphenyl)acetamide: can be compared with other compounds containing furan rings, sulfonyl groups, or methoxyphenyl groups.

    Examples: this compound, this compound.

Uniqueness

    Structural uniqueness: The combination of the furan ring, sulfonyl group, and methoxyphenyl group in a single molecule is relatively unique and may confer specific properties.

    Functional uniqueness: The compound’s specific reactivity and potential biological activity may distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-2-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-27-17-7-5-16(6-8-17)14-22(24)23-15-21(20-4-3-13-29-20)30(25,26)19-11-9-18(28-2)10-12-19/h3-13,21H,14-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBMAOAYNGDWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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